

Data analysis pipeline for identifying m2,2Gm from sequencing data

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Compound of Interest

Compound Name: *N,N,2'-O-Trimethylguanosine*

CAS No.: 113886-73-0

Cat. No.: B1530891

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Technical Support Center: Identification Pipeline

Topic: Data analysis pipeline for identifying N2,N2-dimethylguanosine (

) from sequencing data. Ticket ID: BIO-INF-8821 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Identifying N2,N2-dimethylguanosine (

) presents a unique challenge in transcriptomics.^{[1][2]} Unlike Watson-Crick disrupting modifications (e.g.,

) that cause distinct misincorporation signatures,

is bulky enough to disrupt canonical base pairing, often leading to Reverse Transcription (RT) arrest rather than mutation.

Consequently, standard RNA-seq pipelines will simply show a drop in coverage at the modification site (often position 26 in tRNA), which is indistinguishable from stochastic

fragmentation or structural stalling.

To positively identify

, you must employ one of two validated workflows:

- Nanopore Direct RNA Sequencing (dRNA-seq): Detecting ionic current signal deviations (The Gold Standard).
- Differential RT-Arrest Sequencing (tRNA-seq): Comparing RT termination profiles between demethylase-treated and untreated samples.

Workflow A: Nanopore Direct RNA Sequencing (dRNA-seq)[3]

Best for: De novo detection, full-length isoform analysis, and avoiding PCR bias.

The Principle

In dRNA-seq, the RNA molecule passes directly through a protein nanopore. The bulky dimethyl group on the exocyclic amine of Guanine (

) alters the ionic current dwell time and amplitude compared to unmodified Guanine.

Experimental Prerequisites

- Library Prep: Use the SQK-RNA002 or SQK-RNA004 kit.
- Input: Purified tRNA or rRNA is preferred. Total RNA is acceptable but requires high depth (>500X coverage at target loci).
- Control: A synthetic unmodified RNA control (IVT) or a knockout strain (e.g., TRM1 deficient) is mandatory for training the signal comparator.

Analysis Pipeline (Step-by-Step)

Step 1: Basecalling & Alignment

Do not rely on standard Guppy/Dorado basecalling alone, as the neural networks are trained on canonical bases.

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Figure 1: Logic flow for detecting m2,2G via Nanopore signal deviations against an unmodified baseline.

Workflow B: Differential RT-Arrest (Illumina tRNA-seq)

Best for: High-throughput screening, quantification of modification fraction, and labs without Nanopore access.

The Principle

disrupts Watson-Crick base pairing. During Reverse Transcription (RT), the enzyme (e.g., SuperScript IV) will arrest (stop) at the modification site +1.

- Native Sample: High rate of truncated reads ending at position 27 (stopping at 26).
- Demethylated Sample:

is removed or converted to a traversable state, allowing full-length cDNA synthesis.

The Critical Reagent: AlkB D135S

Wild-type AlkB is inefficient at demethylating

. You must use the AlkB D135S mutant, which has an expanded active site capable of accommodating the dimethyl group.

Analysis Pipeline (Step-by-Step)

Step 1: Adapter Trimming & Alignment

- Caution: Standard aligners (STAR/HISAT2) fail with tRNAs due to multi-mapping.
- Solution: Use Bowtie2 with `--very-sensitive-local` or specialized tRNA pipelines like MIM-seq.

Step 2: 3' End Pileup Analysis

Do not look for mismatches. Look for the "Pileup of 3' ends."

- Tool: bedtools genomecov -d -5 -ibam sorted.bam (Calculates coverage of the 5' end of the read, which corresponds to the 3' end of the cDNA fragment).

Step 3: Calculate Arrest Score

For each position

:

- Positive Call: A significant decrease in Arrest Score in the AlkB-D135S treated sample compared to the untreated sample confirms

.

Troubleshooting & FAQs

Q1: My Nanopore basecalling quality (Q-score) drops significantly at specific loci. Should I filter these reads?

Answer: NO. A drop in Q-score is a feature, not a bug. The basecaller is confused by the modified signal of

.

- Action: Extract the read IDs with low local Q-scores at the target site (e.g., tRNA pos 26). These are your candidate modified reads. Use Nanopolish to analyze the raw signal of these specific reads; filtering them removes your data.

Q2: I am using standard AlkB for Workflow B, but the RT-stop signal persists.

Answer: Standard AlkB (Wild Type) primarily targets

and

. It has very low activity against

.

- Action: You must switch to the AlkB D135S mutant or the

-KG-dependent dioxygenase family enzymes specifically engineered for bulky adducts. If D135S is unavailable, consider PhOxi-seq, which uses photo-oxidative chemistry to convert methylated guanosines into mutation-inducing lesions.

Q3: Can I distinguish (monomethyl) from (dimethyl)?

Answer:

- Illumina: Yes.

is generally silent (does not cause RT arrest) because one hydrogen remains for base pairing with Cytosine.

causes strong arrest. If you see arrest, it is likely the dimethyl form.

- Nanopore: It is difficult. Both cause similar signal distortions. Distinction requires training a specific Random Forest or LSTM classifier using synthetic controls containing only

and only

.

References

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- PhOxi-seq (Emerging Method)
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